(4-Chlorophenyl)(cyclohexyl)methanol
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Overview
Description
(4-Chlorophenyl)(cyclohexyl)methanol is an organic compound with the molecular formula C₁₃H₁₇ClO It is characterized by a cyclohexyl group attached to a methanol moiety, which is further substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(cyclohexyl)methanol typically involves the reaction of 4-chlorobenzyl chloride with cyclohexylmagnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction proceeds via a Grignard reaction mechanism, resulting in the formation of the desired product after hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (4-Chlorophenyl)(cyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents
Major Products:
Oxidation: (4-Chlorophenyl)(cyclohexyl)ketone.
Reduction: (4-Chlorophenyl)cyclohexane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)(cyclohexyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(cyclohexyl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Cyclohexylmethanol: Similar structure but lacks the 4-chlorophenyl group.
(4-Chlorophenyl)methanol: Similar structure but lacks the cyclohexyl group.
(4-Chlorophenyl)(cyclohexyl)ketone: Oxidized form of (4-Chlorophenyl)(cyclohexyl)methanol.
Uniqueness: this compound is unique due to the presence of both the cyclohexyl and 4-chlorophenyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
106165-42-8 |
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Molecular Formula |
C13H17ClO |
Molecular Weight |
224.72 g/mol |
IUPAC Name |
(4-chlorophenyl)-cyclohexylmethanol |
InChI |
InChI=1S/C13H17ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10,13,15H,1-5H2 |
InChI Key |
UWCWPJZIKQCZIM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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